molecular formula C20H19N3O B11148550 2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11148550
M. Wt: 317.4 g/mol
InChI Key: BVWJBTWPQAPDFX-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound featuring two indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of indole derivatives with acetamide. One common method is the condensation of 1H-indole with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole rings can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    3-(2-Hydroxyethyl)indole: A metabolite formed in the liver with distinct biological activities.

    1-(2-(adamantane-1-yl)-1H-indol): A compound with a bulky adamantane group at the indole ring.

Uniqueness

2-(1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of two indole groups connected by an acetamide linkage. This structure imparts specific chemical and biological properties that distinguish it from other indole derivatives.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-indol-1-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H19N3O/c24-20(14-23-12-10-15-5-1-4-8-19(15)23)21-11-9-16-13-22-18-7-3-2-6-17(16)18/h1-8,10,12-13,22H,9,11,14H2,(H,21,24)

InChI Key

BVWJBTWPQAPDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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